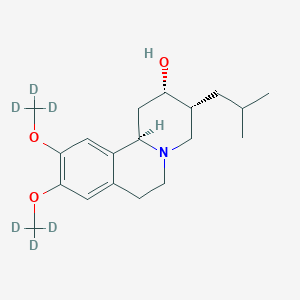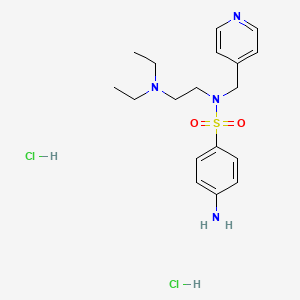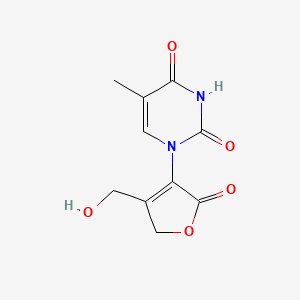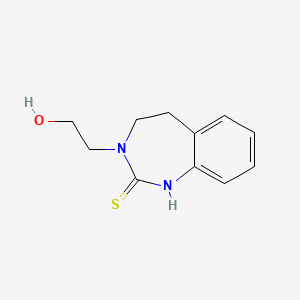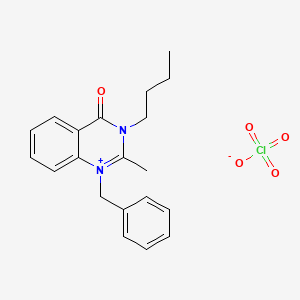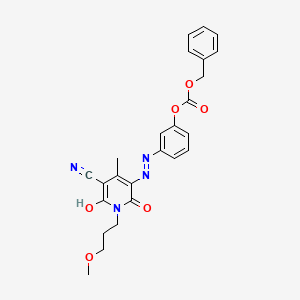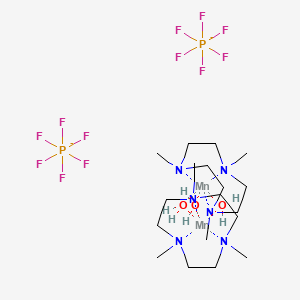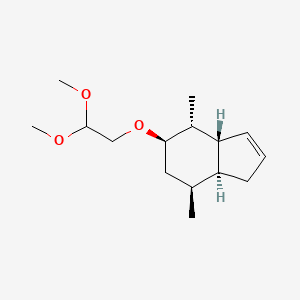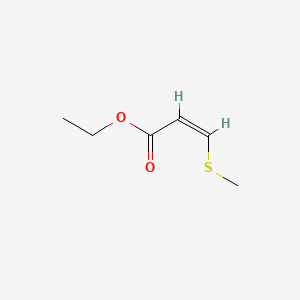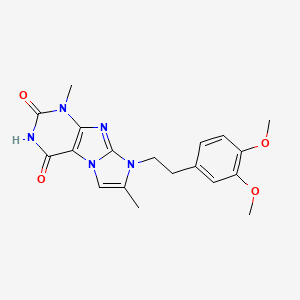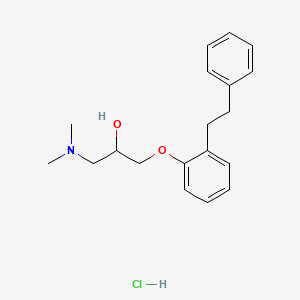
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxypropoxy group, and a phenylethylbenzene backbone. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)-2-hydroxypropyl chloride with 2-(2-hydroxyphenyl)ethylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dimethylamino group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxypropoxyphenylethylbenzene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to interact with specific biological targets. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as intermediates in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the hydroxypropoxy group can enhance solubility and facilitate binding. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene acetate
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene sulfate
Uniqueness
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for applications requiring aqueous solutions. Additionally, the presence of both the dimethylamino and hydroxypropoxy groups provides a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
86819-15-0 |
|---|---|
Molekularformel |
C19H26ClNO2 |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(21)15-22-19-11-7-6-10-17(19)13-12-16-8-4-3-5-9-16;/h3-11,18,21H,12-15H2,1-2H3;1H |
InChI-Schlüssel |
OHYRLFBEYGJLLH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


